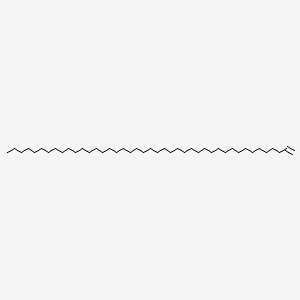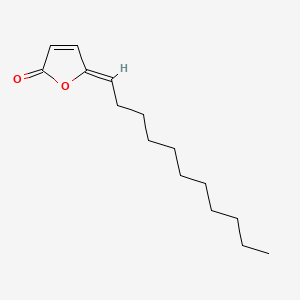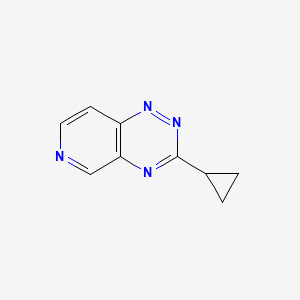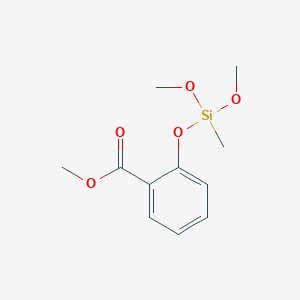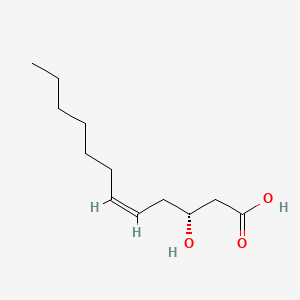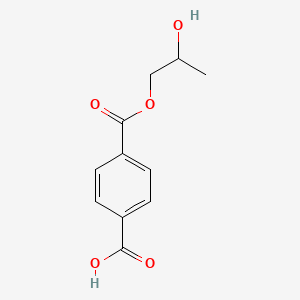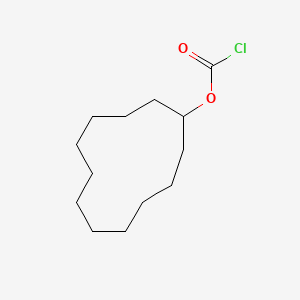
Cyclododecyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecyl chloroformate is an organic compound with the chemical formula C13H23ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Méthodes De Préparation
Cyclododecyl chloroformate can be synthesized through the reaction of cyclododecanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Cyclododecanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods for chloroformates often involve the use of phosgene gas, which is highly toxic and requires careful handling and safety measures .
Analyse Des Réactions Chimiques
Cyclododecyl chloroformate undergoes several types of chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{this compound} + \text{Carboxylic Acid} \rightarrow \text{Mixed Anhydride} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .
Applications De Recherche Scientifique
Cyclododecyl chloroformate has several applications in scientific research:
Organic Synthesis:
Chromatography: It is used as a derivatization agent in gas chromatography to convert polar compounds into less polar, more volatile derivatives.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of cyclododecyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparaison Avec Des Composés Similaires
Cyclododecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate and benzyl chloroformate. While all chloroformates share similar reactivity, this compound is unique due to its larger cyclododecyl group, which can influence its reactivity and the properties of the products formed.
Similar Compounds
Methyl chloroformate: Used in organic synthesis and as a derivatization agent in chromatography.
Benzyl chloroformate:
Ethyl chloroformate: Used in the derivatization of amino acids for gas chromatography.
This compound’s larger ring structure makes it distinct from these smaller chloroformates, potentially offering different steric and electronic effects in chemical reactions.
Propriétés
Numéro CAS |
65676-18-8 |
|---|---|
Formule moléculaire |
C13H23ClO2 |
Poids moléculaire |
246.77 g/mol |
Nom IUPAC |
cyclododecyl carbonochloridate |
InChI |
InChI=1S/C13H23ClO2/c14-13(15)16-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
Clé InChI |
RUVAAQJZCQKNAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



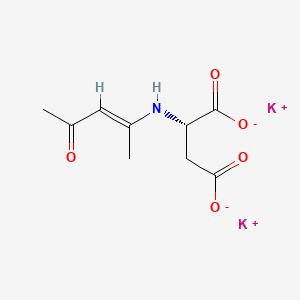
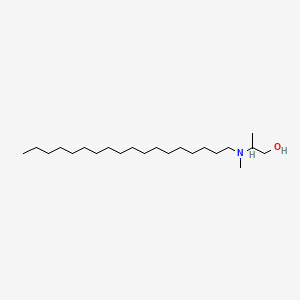
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
